![molecular formula C22H19N3O4S2 B3013693 N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 941914-04-1](/img/structure/B3013693.png)

N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

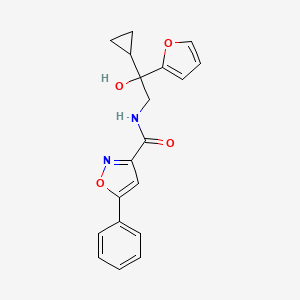

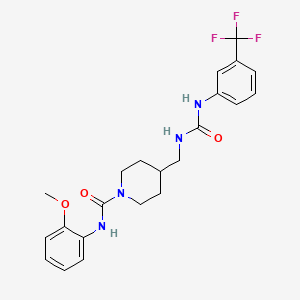

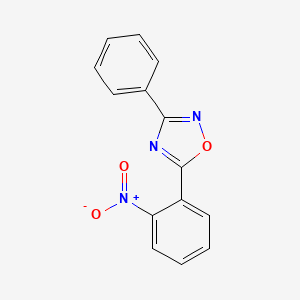

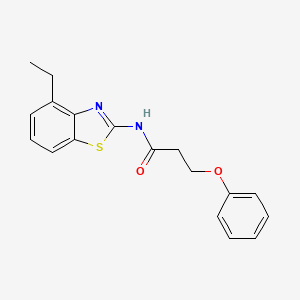

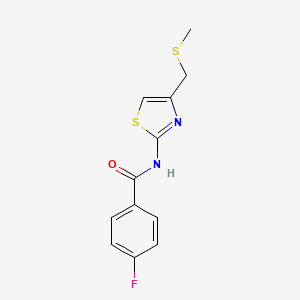

The compound N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide is a synthetic molecule that may have potential applications in various fields such as medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be informative for understanding the synthesis and properties of the compound .

Synthesis Analysis

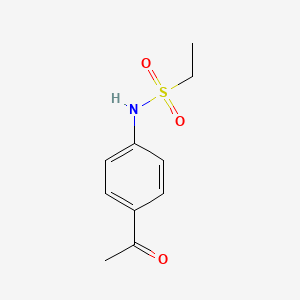

The synthesis of related compounds involves multi-step processes that typically start from basic chemical building blocks. For instance, the synthesis of Sulpiride, a related benzamide compound, involves a five-step synthesis starting from barium carbonate 14C, resulting in a compound with high radiochemical purity and confirmed identity through UV- and mass spectrometry . Similarly, the synthesis of substituted benzamide/benzene sulfonamides involves the reduction of corresponding substituted N-(benzoylimino) pyridinium ylides, yielding a series of novel compounds . These methods suggest that the synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide would also likely involve a multi-step process, potentially starting from a simple benzoic acid derivative and incorporating the appropriate functional groups through a series of chemical reactions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which is further substituted with various other functional groups that impart specific chemical properties to the compound. The structure of the compound would include a thiazole ring and a pyridine ring, which are common heterocyclic motifs in medicinal chemistry, known for their ability to interact with biological targets .

Chemical Reactions Analysis

Benzamide derivatives can undergo a variety of chemical reactions, including sulfonation, alkylation, and amidation, to introduce different substituents that modify the compound's properties. For example, the synthesis of a PET imaging agent involved multiple steps, including desmethylation and O-methylation, to introduce specific functional groups necessary for the compound's biological activity . These reactions are indicative of the types of chemical modifications that might be applied to synthesize and modify the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups, such as methoxy or sulfonamide groups, can affect the compound's solubility, stability, and reactivity. For example, the specific activity and radiochemical purity of Sulpiride were determined to be significant for its potential use, and these properties were confirmed through spectrometric methods . The compound would likely exhibit unique properties based on its specific substituents, which would need to be characterized through similar analytical techniques.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis and Anticancer Activity : Co(II) complexes of derivatives similar to N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide were synthesized and studied for their structure and anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Novel Synthesis Approaches : Research has been conducted on synthesizing related compounds, focusing on unique synthesis methods and evaluating their potential as PET agents for imaging in cancers (Wang et al., 2013).

Biological and Pharmacological Properties

VEGFR-2 Inhibitors : Studies on substituted benzamides, closely related to the compound , have identified them as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, indicating potential in cancer therapy (Borzilleri et al., 2006).

Antifungal Agents : Derivatives of thiazolyl benzamide, similar to the queried compound, have been synthesized and tested as potential antifungal agents (Narayana et al., 2004).

Application in Imaging and Disease Diagnosis

- PET Imaging Agents : Research includes the development of derivatives for use as PET imaging agents, providing insights into their potential applications in disease diagnosis and treatment monitoring (Wang et al., 2013).

Molecular and Chemical Properties

Spectroscopic and Chemical Analysis : The compound and its derivatives have been subject to spectroscopic and chemical analysis, contributing to the understanding of their structural and functional properties (Mohammed et al., 2016).

Computational Studies and Molecular Docking : Computational calculations and molecular docking studies have been performed on sulfonamide derivatives, providing insights into their reactivity and potential as antimalarial and COVID-19 drugs (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S2/c1-29-16-7-8-19-18(13-16)24-22(30-19)25(14-15-9-11-23-12-10-15)21(26)17-5-3-4-6-20(17)31(2,27)28/h3-13H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLPYVLGOKOFLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=CC=C4S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013611.png)

![5,7-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3013614.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2,4-dimethylphenyl)quinoline-4-carboxylate](/img/structure/B3013616.png)

![[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine](/img/structure/B3013617.png)

![2-{[(2-Chlorophenyl)methyl]amino}-5-nitrobenzoic acid](/img/structure/B3013620.png)

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3013626.png)

![N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013629.png)

![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B3013631.png)